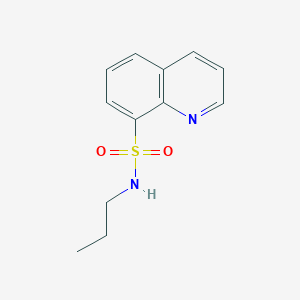

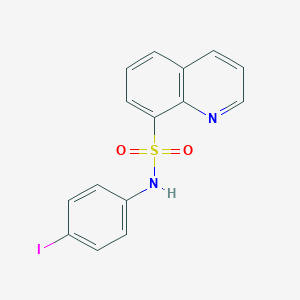

![molecular formula C15H17N3O3S B277142 N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277142.png)

N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide, also known as DAS181, is a promising drug candidate with potential for treating respiratory viral infections. It is a sialidase enzyme inhibitor that can prevent the release of viral particles from infected cells, thus reducing the spread of viral infections.

Mécanisme D'action

N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide works by inhibiting the sialidase activity of viral neuraminidase, which is responsible for cleaving sialic acid residues on host cell surfaces. This cleavage allows the release of viral particles from infected cells and facilitates viral spread. By inhibiting this activity, N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide prevents the release of viral particles and reduces viral replication.

Biochemical and Physiological Effects

N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has been shown to have minimal toxicity and few side effects in animal studies. It does not affect host cell viability or interfere with normal cellular processes. However, N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide can affect the glycosylation of host cell surface proteins, which may have implications for immune recognition and response.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. It has also been extensively studied in vitro and in vivo, with promising results. However, N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has some limitations for lab experiments. It is not effective against all types of respiratory viruses, and its efficacy may vary depending on the specific strain of virus. It also requires further optimization and testing before it can be used in clinical settings.

Orientations Futures

There are several potential future directions for N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide research. One area of focus is the development of more potent and selective sialidase inhibitors. Another area of interest is the use of N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide in combination with other antiviral drugs to enhance efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to investigate the long-term effects of N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide on host cell glycosylation and immune recognition. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide in humans.

Méthodes De Synthèse

The synthesis of N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide involves the reaction of 4-(acetylamino)phenylboronic acid and 2-((4,5-dimethyl-2-oxazolidinyl)thio)acetic acid in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain the final compound. The synthesis method is relatively simple and efficient, with a yield of around 50%.

Applications De Recherche Scientifique

N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential to treat respiratory viral infections, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In vitro studies have shown that N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide can inhibit the sialidase activity of these viruses and prevent their replication. In vivo studies using animal models have also demonstrated the efficacy of N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide in reducing viral load and improving survival rates.

Propriétés

Formule moléculaire |

C15H17N3O3S |

|---|---|

Poids moléculaire |

319.4 g/mol |

Nom IUPAC |

N-(4-acetamidophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C15H17N3O3S/c1-9-10(2)21-15(16-9)22-8-14(20)18-13-6-4-12(5-7-13)17-11(3)19/h4-7H,8H2,1-3H3,(H,17,19)(H,18,20) |

Clé InChI |

IYMFWRFFKMXAMU-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |

SMILES canonique |

CC1=C(OC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

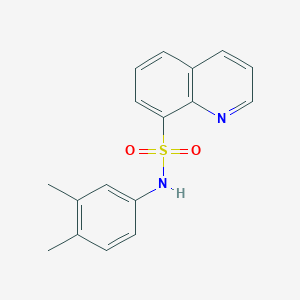

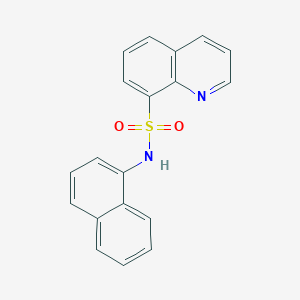

![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277062.png)

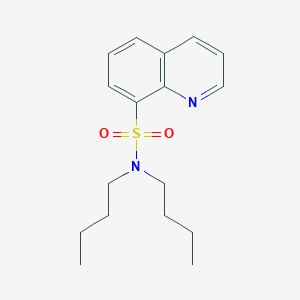

![N-(3-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277081.png)

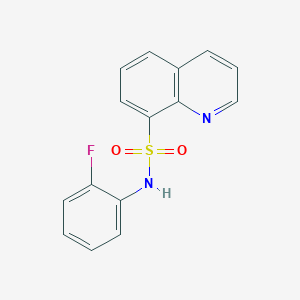

![N-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277083.png)

![N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277085.png)

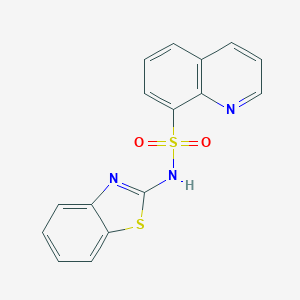

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)